![molecular formula C10H15ClN4 B2636997 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine CAS No. 939598-19-3](/img/structure/B2636997.png)
3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine
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Overview
Description
3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine is a chemical compound with the molecular formula C10H15ClN4. It has a molecular weight of 226.71 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine is 1S/C10H15ClN4/c1-2-15-5-7-16(8-6-15)10-3-4-11-9-13-14-10/h3-4H,2,5-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine is a solid at room temperature . It has a molecular weight of 226.71 . The compound should be stored in a refrigerator .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including pyridazine analogs, have shown significant importance in medicinal chemistry due to their diverse pharmaceutical properties. For example, research on the synthesis, structure analysis, and theoretical calculations of pyridazine derivatives has contributed to understanding their potential pharmaceutical applications (Sallam et al., 2021). These compounds have been explored for their biological properties, such as anti-tumor and anti-inflammatory activities, further emphasizing the versatility and potential of pyridazine derivatives in drug design and development (Sallam et al., 2021).
Corrosion Inhibition
Pyridazine derivatives have also been studied for their corrosion inhibition properties. The inhibitory effect of pyridazine derivatives on the corrosion of mild steel in acidic environments demonstrates their potential as effective corrosion inhibitors. This application is particularly relevant in industrial settings where corrosion can lead to significant material degradation and economic losses (Mashuga et al., 2017; Olasunkanmi et al., 2018).
Antibacterial and Anticancer Activities
The exploration of pyridazine derivatives in the development of new antibacterial and anticancer agents highlights their potential in addressing global health challenges. Studies have identified compounds with high activities against various bacterial strains and human cancer cell lines, suggesting that pyridazine derivatives could serve as templates for the development of new therapeutic agents (Azab et al., 2013; Kamble et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEFLTGFZFWPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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